Acromelic acid B

Descripción general

Descripción

Acromelic acid B is a potent neuroexcitatory amino acid isolated from the poisonous mushroom Clitocybe acromelalga. This compound, along with acromelic acid A, was first identified in 1983 by Shirahama and Matsumoto. This compound exhibits significant neurotoxic properties, making it a valuable tool for studying neurophysiological processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of acromelic acid B involves a multi-step process starting from 2,6-dichloropyridine. The synthesis includes regioselective transformations such as ortho-lithiation or bromination, followed by the formation of nitroalkenes. The key steps involve a nickel-catalyzed asymmetric conjugate addition of alpha-ketoesters to the nitroalkenes, and the construction of the pyrrolidine ring through a sequence of reduction, intramolecular condensation, and reduction of the resulting ketimine .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited natural availability. The compound is primarily synthesized in research laboratories for scientific studies .

Análisis De Reacciones Químicas

Types of Reactions: Acromelic acid B undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Aplicaciones Científicas De Investigación

Acromelic acid B has several scientific research applications:

Chemistry: Used as a model compound to study complex synthetic routes and reaction mechanisms.

Biology: Utilized to investigate the role of ionotropic glutamate receptors in neurophysiological processes.

Medicine: Explored for its potential in understanding neuropathic pain transmission and developing treatments for neurodegenerative diseases.

Mecanismo De Acción

Acromelic acid B exerts its effects by activating ionotropic glutamate receptors in the brain. These receptors are involved in various neurophysiological processes, including memory and pain transmission. The compound’s potent neuroexcitatory activity is due to its ability to mimic the action of glutamate, leading to increased neuronal firing and excitotoxicity .

Comparación Con Compuestos Similares

Domoic Acid: Another potent neurotoxin that activates ionotropic glutamate receptors.

Kainic Acid: Shares structural similarities with acromelic acid B and exhibits similar neuroexcitatory properties.

Uniqueness: this compound is unique due to its higher potency compared to domoic acid and kainic acid. It is almost ten times more potent than domoic acid and one hundred times more potent than kainic acid, making it a valuable tool for studying neurophysiological processes .

Actividad Biológica

Acromelic acid B (Acro B) is a neuroactive compound belonging to the kainoid family of amino acids, which are known for their potent excitatory effects on the central nervous system (CNS). Acro B is structurally related to acromelic acid A, but exhibits distinct biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic implications.

Pharmacological Profile

This compound has been shown to exert significant neuroexcitatory effects through activation of ionotropic glutamate receptors, particularly AMPA and kainate receptors. The compound’s binding affinity and efficacy at these receptors contribute to its excitotoxic properties.

Key Findings:

- Neuroexcitatory Activity : Acro B demonstrates potent depolarizing actions in neuronal tissues, significantly impacting spinal motoneurons and dorsal root fibers. Studies indicate that it is more potent than acromelic acid A in certain models .

- Mechanism of Action : The mechanism involves the activation of non-NMDA glutamate receptors, leading to increased intracellular calcium levels, which may result in neuronal damage and excitotoxicity .

Comparative Studies

A comparative analysis between Acromelic acids A and B reveals that while both compounds exhibit excitatory properties, Acro B shows a reduced capacity for inducing allodynia in animal models compared to Acro A. This suggests potential differences in their safety profiles and therapeutic applicability.

| Compound | Potency (Dorsal Root Fiber) | Allodynia Induction | Mechanism of Action |

|---|---|---|---|

| Acromelic Acid A | High | Strong | Non-NMDA receptor activation |

| This compound | Higher | Reduced | Non-NMDA receptor activation |

Case Studies

- Tactile Allodynia in Mice : In experimental models, the administration of acromelic acid A resulted in significant tactile allodynia at very low doses. In contrast, this compound induced less severe behavioral changes, indicating a potentially safer profile .

- Neurotoxicity Assessment : Research has shown that acromelic acids can cause selective degeneration of spinal interneurons. Acro B's effects were less severe than those observed with Acro A, suggesting a need for further investigation into its long-term neurotoxic potential .

Electrophysiological Effects

Electrophysiological studies have demonstrated that this compound elicits rapid depolarization responses in isolated spinal cord preparations. These findings indicate that Acro B activates excitatory amino acid receptors more effectively than other known kainoids at certain concentrations .

Toxicological Implications

The toxicological profile of this compound is still under investigation. Preliminary studies suggest that while it possesses neuroexcitatory properties similar to other kainoids, its lower potency in inducing allodynia may make it a candidate for further research into therapeutic uses without the severe side effects associated with more potent analogs like acromelic acid A .

Propiedades

IUPAC Name |

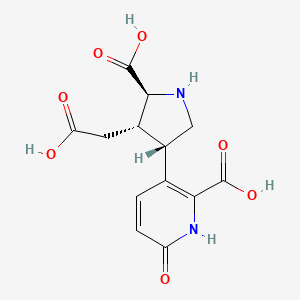

3-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O7/c16-8-2-1-5(11(15-8)13(21)22)7-4-14-10(12(19)20)6(7)3-9(17)18/h1-2,6-7,10,14H,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t6-,7+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDHGMPCSWNBFG-PJKMHFRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(N1)C(=O)O)CC(=O)O)C2=C(NC(=O)C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=C(NC(=O)C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235733 | |

| Record name | Acromelic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86630-10-6 | |

| Record name | Acromelic acid B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86630-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acromelic acid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086630106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acromelic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACROMELIC ACID B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0973I7148 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.